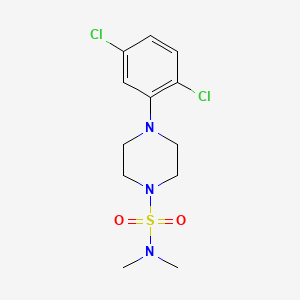

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

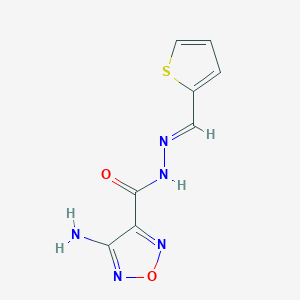

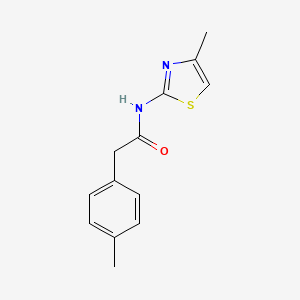

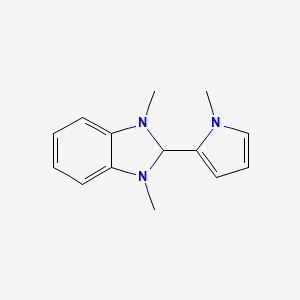

The synthesis of related compounds involves multiple steps, starting from basic structural units, and often employs the use of different catalysts or ligands to achieve the desired compound. For instance, the catalytic enantioselective synthesis of cocaine abuse therapeutic agents shows a complex process involving chiral isoborneolsulfonamide ligands and titanium tetraisopropoxide (Forrat, Ramón, & Yus, 2007). Similarly, other related compounds are synthesized through linear bi-step approaches or by coupling reactions under specific conditions to yield new compounds with potential therapeutic uses (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic and X-ray crystallographic techniques. Studies have confirmed the geometry around certain atoms to be either tetrahedral or square planar, depending on the specific substitutions and interactions within the crystal structure (Khedhiri et al., 2016). Density functional theory (DFT) is often employed to further analyze and validate the molecular structure, providing insights into the conformational dynamics and electronic properties of the molecules.

作用機序

Target of Action

SMR000075372, also known as 4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding, assembly, translocation, and degradation in bacterial cells .

Mode of Action

The compound interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By targeting DnaK, SMR000075372 disrupts the biofilm formation process, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .

Biochemical Pathways

The interaction between SMR000075372 and DnaK affects the biofilm formation pathway in Staphylococcus aureus . This disruption in biofilm formation can lead to a decrease in antibiotic resistance and an increase in the effectiveness of antimicrobial treatments .

Result of Action

The primary result of SMR000075372’s action is the significant inhibition of biofilm formation in Staphylococcus aureus . This inhibition increases the susceptibility of the bacteria to antimicrobial agents, potentially improving the effectiveness of treatments .

Safety and Hazards

特性

IUPAC Name |

4-(2,5-dichlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2N3O2S/c1-15(2)20(18,19)17-7-5-16(6-8-17)12-9-10(13)3-4-11(12)14/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGSAOSZFWTROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)

![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)

![ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)

![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)

![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)

![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)

![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)

![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)